molecular formula C5H3Cl2N3O4S B3046709 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine CAS No. 127726-62-9

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine

Cat. No.: B3046709
CAS No.: 127726-62-9
M. Wt: 272.07 g/mol
InChI Key: JTCQXDMVZPLEIL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a nitro group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine typically involves the chlorination of 2-(methylsulfonyl)-5-nitropyrimidine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction proceeds through the substitution of hydrogen atoms with chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The presence of the nitro group and the methylsulfonyl group enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of kinase activity and modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is unique due to the presence of both the nitro group and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential as a precursor for biologically active molecules make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfonyl-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O4S/c1-15(13,14)5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCQXDMVZPLEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565047
Record name 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127726-62-9
Record name 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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